7-iodo-2-methyl-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
7-iodo-2-methyl-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H6IN3. It is characterized by the presence of an iodine atom at the 7th position and a methyl group at the 2nd position on the pyrrolo[2,3-b]pyrazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-iodo-2-methyl-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step reactions. One common method includes the following steps:
Hydrogenation: Reduction of a precursor compound using hydrogen gas in the presence of a catalyst.
Iodination: Introduction of the iodine atom using an iodinating agent such as iodine or N-iodosuccinimide.
Cyclization: Formation of the pyrrolo[2,3-b]pyrazine ring system through cyclization reactions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-iodo-2-methyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Halogen substitution reactions where the iodine atom is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines and thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized pyrrolo[2,3-b]pyrazines .
Scientific Research Applications
7-iodo-2-methyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 7-iodo-2-methyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine: Similar structure with a bromine atom instead of a methyl group.
7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine: Similar structure with a different substitution pattern .
Uniqueness
7-iodo-2-methyl-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H6IN3 |
---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
7-iodo-2-methyl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C7H6IN3/c1-4-2-9-7-6(11-4)5(8)3-10-7/h2-3H,1H3,(H,9,10) |
InChI Key |
RDWKHRVUTLXBPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)C(=CN2)I |
Origin of Product |
United States |
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